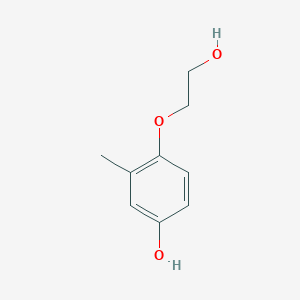
4-(2-Hydroxyethoxy)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethoxy)-3-methylphenol is a phenolic derivative characterized by a hydroxyethoxy group at the para position (C-4) and a methyl group at the meta position (C-3) on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as potassium carbonate, can enhance the reaction rate and efficiency . Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a more reduced state.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-(2-Hydroxyethoxy)-3-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. In biomedical applications, it acts as a photoinitiator, initiating polymerization reactions upon exposure to light .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 4-(2-Hydroxyethoxy)phenol (4HEP)
- Structure : Lacks the 3-methyl group present in the target compound, featuring only a hydroxyethoxy group at C-4.
- Source : Isolated from Podocarpus macrophyllus .
- Activity: No direct antitumor activity reported in isolation, though related diterpenoids (e.g., inumakilactone A) from the same source showed potent cytotoxicity (IC50 = 1.98 μM against HeLa cells) .
(b) 4-(2-Hydroxyethoxy)-2-methoxyphenol
- Structure : Contains a methoxy group at C-2 and hydroxyethoxy at C-4, differing in substitution pattern from the target compound.
- Source : Also isolated from Podocarpus macrophyllus .
(c) 3-Methylphenol
- Structure: A simpler phenol with only a methyl group at C-3.
- Source : Found in Cynanchum paniculatum .
- Comparison: The absence of the hydroxyethoxy group reduces polarity, likely decreasing solubility in aqueous systems compared to 4-(2-Hydroxyethoxy)-3-methylphenol .
Functional Group Variants
(a) 4-(2-Hydroxyethoxy)acetophenone
- Structure: Features an acetophenone moiety (C=O) at C-1 alongside the hydroxyethoxy group at C-4.
- Source : First reported in Artemisia lactiflora .
- Reactivity: The ketone group introduces electrophilic character, making it more reactive in nucleophilic additions compared to the methyl-substituted phenol .
(b) 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
- Structure : Includes a formyl group (-CHO) at C-1 and methyl groups at C-3 and C-5.
- Applications: Used as a pharmaceutical intermediate; the aldehyde group enables condensation reactions, distinguishing it from non-aldehyde analogues .
Physicochemical Properties
*Molecular weight calculated based on formula C₉H₁₂O₃.
Key Findings and Gaps in Research
Structural Sensitivity : Substituent position (para vs. meta/ortho) drastically alters physicochemical and spectral properties .
Data Gaps: Limited information exists on the synthesis, solubility, and specific bioactivity of this compound.
Properties
CAS No. |
65180-39-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-3-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
GLRZIUBEUWKWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















